5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol
Description
5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is a bisphenolic compound featuring two aromatic rings linked by a methylene bridge. Its structure includes two hydroxyl groups (at positions 2 and 2') and two chlorine substituents (at positions 5 and 5'), along with a hydroxymethyl (–CH2OH) group on one benzene ring (Figure 1).
The compound’s closest structural analogs include hydroxyacetophenones and benzaldehyde derivatives, such as [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7) and 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3) . These analogs share similar substituent patterns but differ in functional groups (e.g., ketones vs. alcohols), which influence their physicochemical and reactive properties.
Properties
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIOZCAYYKQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 5-chloro-2-hydroxybenzyl alcohol under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol. For instance, derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
1.2 Anticancer Properties
Research has indicated that chlorinated phenolic compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound and its derivatives showed promising antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Environmental Applications
2.1 Phytoremediation
Chlorinated phenolic compounds are often studied for their role in phytoremediation processes. They can be utilized in the detoxification of contaminated soil and water. Plants engineered to uptake these compounds can help mitigate environmental pollution by converting harmful substances into less toxic forms .
2.2 Biodegradation Studies
The biodegradation of chlorinated phenolic compounds has been a focus of environmental research. Studies have shown that certain microbial strains can effectively degrade this compound, leading to the formation of less harmful metabolites. This property is essential for developing bioremediation strategies to clean up contaminated sites .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 μg/mL |
| Compound B | MRSA | 15 μg/mL |
| 5-Chloro-3-... | K. pneumoniae | 12 μg/mL |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HCT116 (Colon) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of proliferation |
Case Studies
4.1 Case Study on Antibacterial Efficacy
A study conducted by researchers evaluated the efficacy of various chlorinated phenolic compounds, including this compound, against MRSA. The results indicated that the compound significantly reduced bacterial viability at low concentrations, supporting its potential use in clinical settings for treating resistant infections .
4.2 Case Study on Environmental Remediation
In a field study on phytoremediation, genetically modified plants were introduced into contaminated soil containing chlorinated phenolic compounds. The results showed that these plants could uptake and degrade this compound effectively, leading to a significant reduction in soil toxicity levels over a six-month period .
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C9H9ClO3 | 200.62 | 97–98 | –COCH3, –CH2OH, –Cl, –OH |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C9H9ClO3 | 200.62 | N/A | –COCH3, –OCH3, –Cl, –OH |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | C9H9ClO3 | 200.62 | 107–110 | –COCH3, –OCH3, –Cl, –OH |
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | 23602-63-3 | C8H7ClO2 | 170.59 | N/A | –CHO, –CH3, –Cl, –OH |
| 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol | Not available | C13H11Cl2O3 | 295.13 | Not reported | –CH2OH, –Cl (×2), –OH (×2), –CH2– |
Key Observations:
Chlorine Positioning : The 5-chloro substituent is conserved across analogs, but its position relative to hydroxyl groups varies. For example, 5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3) places chlorine at position 5, adjacent to a hydroxyl group, which may influence tautomerization or hydrogen-bonding networks .
Molecular Weight and Complexity: The target compound’s higher molecular weight (295.13 vs. ~170–200 for analogs) reflects its bisphenolic structure, which could impact crystallization behavior or thermal stability.
Biological Activity
The compound 5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol (often referred to as a derivative of chlorophenol) has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the presence of two chloro groups and multiple hydroxyl functionalities that contribute to its biological activity. The structural formula can be represented as follows:
This compound's unique arrangement of functional groups allows it to interact with various biological targets.
Antimicrobial Activity
Research indicates that chlorophenol derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus. The hydroxyl groups in the structure likely enhance the interaction with bacterial cell membranes, leading to increased permeability and cell lysis .
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest. For example, derivatives that share structural similarities have shown effectiveness in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases . The presence of multiple hydroxyl groups may facilitate stronger binding interactions with the enzyme's active site.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. The biological activity often correlates with the following structural features:
- Chlorine Substituents : The position and number of chlorine atoms can significantly influence potency.
- Hydroxyl Groups : Hydroxylation at specific positions enhances solubility and bioavailability.
- Methyl Groups : Methylation at certain positions has been shown to increase lipophilicity, potentially improving cellular uptake.
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that chlorinated phenols were effective against biofilm formation in E. coli, suggesting that modifications in structure could enhance this property further .
- Cytotoxicity Assays : In vitro studies conducted on similar phenolic compounds revealed significant cytotoxicity against breast cancer cell lines, indicating a potential pathway for therapeutic applications .
- Enzymatic Activity : Research into enzyme inhibition highlighted a derivative's ability to inhibit acetylcholinesterase significantly more than its parent compound, suggesting that further modifications could yield even more potent inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
